molecular formula C15H18N2 B3100308 3-Piperidin-4-ylmethyl-quinoline CAS No. 136701-92-3

3-Piperidin-4-ylmethyl-quinoline

Cat. No. B3100308
CAS RN: 136701-92-3
M. Wt: 226.32 g/mol
InChI Key: OATCEHWCYFWXNS-UHFFFAOYSA-N
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Description

3-Piperidin-4-ylmethyl-quinoline is a compound with the CAS Number: 136701-92-3 and a molecular weight of 226.32 . It is a light yellow solid .


Synthesis Analysis

The synthesis of quinoline and its derivatives, which includes 3-Piperidin-4-ylmethyl-quinoline, involves various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 3-Piperidin-4-ylmethyl-quinoline can be determined using techniques like X-ray crystallography and 3D electron diffraction . These techniques allow for the determination of three-dimensional molecular structures from sub-μm microcrystals .


Chemical Reactions Analysis

Quinoline and its derivatives, including 3-Piperidin-4-ylmethyl-quinoline, undergo various chemical reactions. These include Conrad–Limpach reactions, transition metal-catalyzed reactions, transition metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Physical And Chemical Properties Analysis

3-Piperidin-4-ylmethyl-quinoline is a light yellow solid . Its physical and chemical properties can be determined using various techniques, such as measuring its mass, color, and volume .

Scientific Research Applications

Pharmaceutical Industry

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Antiviral Applications

Piperidine derivatives also have potential antiviral applications . The unique structure of piperidine allows it to interfere with the replication process of certain viruses.

Antimalarial Applications

The quinoline component of “3-Piperidin-4-ylmethyl-quinoline” suggests potential antimalarial applications . Quinoline-based compounds have been used in the treatment of malaria for centuries.

Antimicrobial and Antifungal Applications

Piperidine derivatives have shown antimicrobial and antifungal properties . They can be used in the development of new antimicrobial and antifungal agents.

Antihypertension Applications

Piperidine derivatives can be used as antihypertension agents . They can help in the management of high blood pressure.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They can help in the management of pain and inflammation.

Antipsychotic Applications

Piperidine derivatives have potential antipsychotic applications . They can be used in the treatment of certain psychiatric disorders.

Future Directions

The future directions of 3-Piperidin-4-ylmethyl-quinoline could involve further exploration of its synthesis, chemical reactions, and potential applications. Quinoline motifs have shown significant efficacies for future drug development , suggesting that 3-Piperidin-4-ylmethyl-quinoline could also have potential applications in this area.

Mechanism of Action

Target of Action

The compound 3-Piperidin-4-ylmethyl-quinoline is a derivative of two important classes of compounds: quinolines and piperidines . Quinolines and quinolones have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the primary targets of this compound could be a wide range of proteins or enzymes involved in these biological activities.

Mode of Action

Quinoline and piperidine derivatives generally exhibit high and selective activity attained through different mechanisms of action . For instance, some quinoline derivatives act by targeting microbial viability or pathogens’ virulence machinery required to cause host damage and disease . Similarly, some piperidine derivatives are known to inhibit mitosis at metaphase leading to mitotic arrest or cell death .

Biochemical Pathways

These could include pathways related to microbial growth, inflammation, platelet aggregation, tumor growth, and various neurological processes .

Pharmacokinetics

The structural diversity of quinoline and piperidine derivatives generally contributes to their high and selective activity, as well as low toxicity on human cells .

Result of Action

Based on the known activities of quinoline and piperidine derivatives, this compound may have potential antimicrobial, anti-inflammatory, antiplatelet, antitumor, and various neurological effects .

Action Environment

It’s worth noting that the synthesis of quinoline and piperidine derivatives often involves environmentally friendly reaction protocols . This suggests that the synthesis and use of such compounds may be designed with environmental considerations in mind.

properties

IUPAC Name

3-(piperidin-4-ylmethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-2-4-15-14(3-1)10-13(11-17-15)9-12-5-7-16-8-6-12/h1-4,10-12,16H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATCEHWCYFWXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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